molecular formula C30H50O B1253469 Tirucalla-7,24-dien-3beta-ol

Tirucalla-7,24-dien-3beta-ol

Cat. No. B1253469
M. Wt: 426.7 g/mol
InChI Key: DICCPNLDOZNSML-CEEMYSEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tirucalla-7,24-dien-3beta-ol is a tirucallane triterpenoid that is tirucalla-7,24-diene substituted by a beta-hydroxy group at position 3. It has a role as a plant metabolite.

Scientific Research Applications

Isolation and Structural Elucidation

  • Tirucallane triterpenoids, including derivatives of Tirucalla-7,24-dien-3beta-ol, have been isolated from various plant sources like Dysoxylum hainanense. These compounds' structures were determined using spectroscopic methods, highlighting their significance in phytochemistry and natural product research (Luo, Wu, Ma, & Wu, 2000).

Enzyme Function Study

  • A study on Arabidopsis thaliana reported the functional characterization of all triterpene synthases in a higher plant. It identified the role of PEN3 in producing Tirucalla-7,24-dien-3beta-ol, enhancing our understanding of plant biochemistry and enzyme functions (Morlacchi et al., 2009).

Antimicrobial and Cytotoxicity Studies

  • Research on the stem bark of Araliopsis synopsis revealed tirucallane triterpenoids with potential antimicrobial properties. This study highlights the application of such compounds in developing new therapeutic agents (Happi et al., 2012).
  • Chemical constituents from Euphorbia kansui, including tirucalla derivatives, exhibited moderate cytotoxicity against various cancer cell lines, underscoring their potential in cancer research (Zhang et al., 2017).

Antimalarial Activity

  • Compounds isolated from the stem bark of Vismia laurentii, including tirucalla-7,24-dien-3-one, showed significant antimalarial activity, demonstrating the potential of tirucallane derivatives in treating malaria (Noungoue et al., 2009).

Synthetic Biology Applications

  • A study on the construction of yeast cell factories for the production of azadirachtin precursor Tirucalla-7,24-dien-3beta-ol highlights the application of synthetic biology in producing valuable natural compounds, contributing to sustainable production methods (Liu, Su, Liu, & Wang, 2021).

properties

Product Name

Tirucalla-7,24-dien-3beta-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,21-23,25-26,31H,9,11,13-19H2,1-8H3/t21-,22-,23-,25-,26-,28+,29-,30+/m0/s1

InChI Key

DICCPNLDOZNSML-CEEMYSEHSA-N

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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